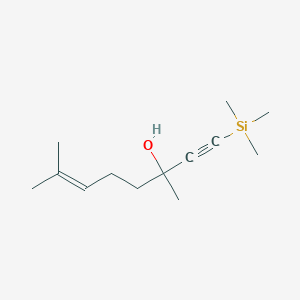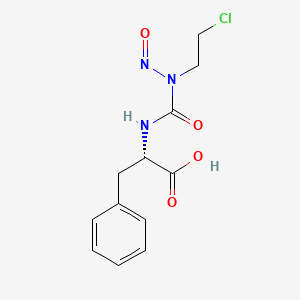
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an alanine backbone, a nitrosourea moiety, and a phenyl group, which collectively contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- typically involves multiple steps. One common method includes the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another approach involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential anticancer properties due to the presence of the nitrosourea moiety, which is known for its alkylating activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylating activity is primarily attributed to the nitrosourea moiety, which can form covalent bonds with nucleophilic sites on DNA . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparaison Avec Des Composés Similaires
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar applications in cancer treatment.
Uniqueness: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is unique due to its specific combination of an alanine backbone, a nitrosourea moiety, and a phenyl group
By understanding the synthesis, reactions, applications, and mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
74729-50-3 |
|---|---|
Formule moléculaire |
C12H14ClN3O4 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)/t10-/m0/s1 |
Clé InChI |
AMQOVKFPGUGUDM-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


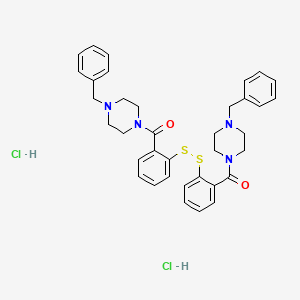
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
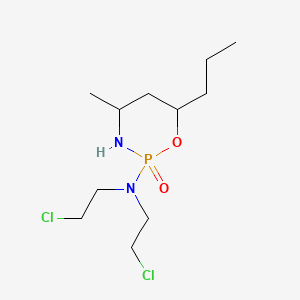


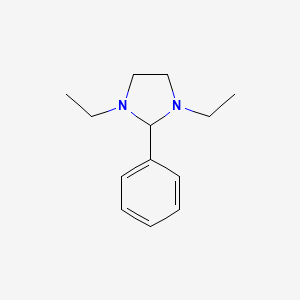
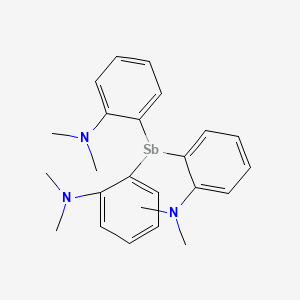
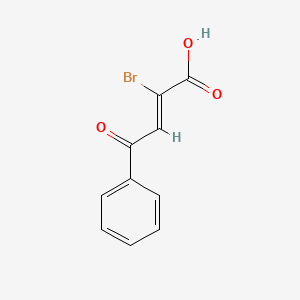
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
